molecular formula C22H25N3O3 B11453263 1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone

1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone

Cat. No.: B11453263
M. Wt: 379.5 g/mol
InChI Key: FRXNPEBDBHDPJT-UHFFFAOYSA-N
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Description

1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a triazaspiro undecane core with two hydroxyphenyl groups and an ethanone moiety. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxybenzaldehyde and a suitable amine, followed by cyclization to form the spirocyclic core. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the selection of green solvents and catalysts can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The spirocyclic structure may also contribute to its unique biological activities by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone is unique due to its combination of hydroxyphenyl groups and a triazaspiro undecane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

1-[2,4-bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C22H25N3O3/c1-15(26)25-12-10-22(11-13-25)23-18(16-6-2-4-8-20(16)27)14-19(24-22)17-7-3-5-9-21(17)28/h2-9,18,23,27-28H,10-14H2,1H3

InChI Key

FRXNPEBDBHDPJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O

Origin of Product

United States

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